グレカプレビル
説明
グレカプレビルは、慢性C型肝炎ウイルス(HCV)感染症の治療に用いられる直接作用型抗ウイルス薬です。 非構造タンパク質(NS)3/4Aプロテアーゼ阻害剤であり、アッヴィとエナンタ・ファーマシューティカルズによって共同で発見されました . グレカプレビルは、しばしばHCV NS5A阻害剤であるピブレントアビルと併用して、抗ウイルス効果を高めています .
科学的研究の応用
Glecaprevir has a wide range of scientific research applications, particularly in the field of medicine. It is primarily used in combination with pibrentasvir to treat chronic hepatitis C infection . The combination therapy has shown high sustained virological response (SVR) rates across various HCV genotypes . Additionally, glecaprevir is being studied for its potential use in treating other viral infections and its role in antiviral drug development .
作用機序
生化学分析
Biochemical Properties
Glecaprevir interacts with the HCV NS3/4A protease, a viral enzyme necessary for the proteolytic cleavage of the HCV-encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins . It inhibits the enzymatic activity of HCV genotype 1-6 NS3/4A proteases with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM in a biochemical assay .
Cellular Effects
Glecaprevir has been shown to inhibit HCV subgenomic stable replicons containing proteases from HCV genotypes 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a, and 6e in Huh-7 cells with 50% effective concentration (EC50) values ranging from 0.21 to 4.6 nM .
Molecular Mechanism
Glecaprevir exerts its effects at the molecular level by inhibiting the HCV NS3/4A protease . This inhibition disrupts the viral RNA replication process, thereby preventing the virus from multiplying .
Temporal Effects in Laboratory Settings
It is known that Glecaprevir demonstrates a high genetic barrier against resistance mutations of the virus .
Metabolic Pathways
Glecaprevir undergoes limited secondary metabolism in vitro, predominantly by CYP3A .
Transport and Distribution
The predominant route of elimination of Glecaprevir is biliary-fecal, where 92.1% of the administered drug is excreted in feces and 0.7% of the drug is excreted in the urine .
準備方法
合成経路と反応条件
グレカプレビルの合成には、分子内エーテル化によるマクロサイクルの形成など、複数の段階が含まれます。 合成における重要なステップの1つは、アリル臭化物とヒドロキシ置換カルバメートビルディングブロック間のエーテル形成を用いたマクロサイクルの環状化です . アリル臭化物は、合成の最終段階で、PPH3Br2を臭素化剤として用いてアリルアルコールを転換することにより生成されます .
工業生産方法
グレカプレビルの工業生産は、シクロペンタンエポキシドを原材とした一連の反応から始まります。 プロセスには、環状開裂反応、アセチル化、活性化、アミノ縮合が含まれ、グレカプレビル合成中間体が得られます . これらの方法は、コスト効率が高く、環境に優しく、大規模生産に適しています .
化学反応解析
反応の種類
グレカプレビルは、以下のを含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: 1つの官能基が別の官能基と置換される反応。
一般的な試薬と条件
グレカプレビルの合成に用いられる一般的な試薬には、臭素化のためのPPH3Br2と加水分解のための水酸化ナトリウムなどがあります . 反応は通常、制御された温度と特定のpH条件下で行われ、高い収率と純度が確保されます .
生成される主な生成物
これらの反応から生成される主な生成物には、グレカプレビルのマクロ環状構造とそのさまざまな中間体が含まれ、それらは抗ウイルス活性にとって不可欠です .
科学研究への応用
グレカプレビルは、特に医学の分野で、幅広い科学研究への応用があります。 主にピブレントアビルと組み合わせて、慢性C型肝炎感染症の治療に使用されます . 併用療法は、さまざまなHCV遺伝型で高い持続的ウイルス応答(SVR)率を示しています . さらに、グレカプレビルは、他のウイルス感染症の治療における潜在的な用途や、抗ウイルス薬開発における役割について研究されています .
化学反応の分析
Types of Reactions
Glecaprevir undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of glecaprevir include PPH3Br2 for bromination and sodium hydroxide for hydrolysis . The reactions are typically carried out under controlled temperatures and specific pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include the macrocyclic structure of glecaprevir and its various intermediates, which are essential for its antiviral activity .
類似化合物との比較
類似化合物
パリタプレビル: HCVの治療に用いられる別のNS3/4Aプロテアーゼ阻害剤。
グラゾプレビル: 同様の作用機序を持つNS3/4Aプロテアーゼ阻害剤。
ボキシラプレビル: HCVの併用療法に用いられるNS3/4Aプロテアーゼ阻害剤。
グレカプレビルの独自性
グレカプレビルは、耐性変異に対する遺伝的バリアが高く、複数のHCV遺伝型に対して強力な抗ウイルス活性を示す点が特徴です . ピブレントアビルとの併用により、他の治療法に比べて高いSVR率と短い治療期間を備えた包括的な治療選択肢を提供します .
特性
IUPAC Name |
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSQGNCUYAMAHD-ITNVBOSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46F4N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027945 | |
Record name | Glecaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 to 0.3 mg/mL | |
Record name | Glecaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Glecaprevir is an inhibitor of the HCV NS3/4A protease, which is a viral enzyme necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins. These multifunctional proteins, including NS3, are essential for viral replication. The N-terminal of NS3 protein confers serine protease activity, whileThe C-terminus of NS3 encodes a DExH/D-box RNA helicase which hydyolyzes NTP as an energy source to unwind double-stranded RNA in a 3′ to 5′ direction during replication of viral genomic RNA. NS4A is a cofactor for NS3 that directs the localization of NS3 and modulates its enzymatic activities. Glecaprevir disrupts the intracellular processes of the viral life cycle through inhibiting the NS3/4A protease activity of cleaving downstream junctions of HCV polypeptide and proteolytic processing of mature structural proteins. | |
Record name | Glecaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1365970-03-1 | |
Record name | Glecaprevir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glecaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glecaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLECAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Glecaprevir?
A1: Glecaprevir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. [, , , ] This protease is essential for viral replication, cleaving the HCV polyprotein at four specific sites. [] By inhibiting NS3/4A, Glecaprevir blocks viral replication and reduces HCV RNA levels in infected individuals. [, ]
Q2: How does Glecaprevir interact with the NS3/4A protease?
A2: Glecaprevir binds to the substrate-binding pocket of the NS3/4A protease, forming strong interactions with key amino acid residues. [] Molecular dynamics simulations suggest that these interactions involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions. [] The binding of Glecaprevir prevents the protease from interacting with its natural substrates, effectively halting viral polyprotein processing and inhibiting viral replication. []
Q3: What is the molecular formula and weight of Glecaprevir?
A3: The scientific articles provided do not specify the molecular formula and weight of Glecaprevir. This information might be found in other publicly available resources such as PubChem or DrugBank.
Q4: Is there any spectroscopic data available for Glecaprevir?
A4: The provided articles do not contain detailed spectroscopic data on Glecaprevir. Further research in chemical databases or literature focusing on its structural elucidation might provide this information.
Q5: How stable is Glecaprevir under different storage conditions?
A5: While specific stability data under various storage conditions is not detailed in the articles provided, several studies focus on developing and validating stability-indicating analytical methods for Glecaprevir. [, , , , , ] These studies often involve subjecting the drug to stress conditions like acidic, basic, oxidative, photolytic, and thermal degradation to assess its stability and degradation products. [, , , , , ]
Q6: How is Glecaprevir absorbed and distributed in the body?
A7: Glecaprevir exhibits minimal absorption and is primarily excreted in the bile. [, , ] This results in low plasma concentrations of the drug, which are further reduced in the presence of certain medications such as efavirenz. [, ] Despite low systemic exposure, Glecaprevir effectively inhibits HCV replication, suggesting its concentration in the liver, the site of action, is sufficient for antiviral activity. [, , , ]
Q7: What is the primary route of Glecaprevir elimination?
A8: Glecaprevir is primarily eliminated through biliary excretion, with minimal renal elimination. [, ] This pharmacokinetic characteristic makes it a suitable treatment option for patients with renal impairment, including those undergoing hemodialysis. [, , ]
Q8: How effective is Glecaprevir in inhibiting HCV replication in vitro?
A9: Glecaprevir demonstrates potent inhibitory activity against HCV replication in vitro, with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM against purified NS3/4A proteases from HCV genotypes 1 to 6. [] In cell-based replicon assays, Glecaprevir shows 50% effective concentrations (EC50) between 0.21 and 4.6 nM against various HCV genotypes. []
Q9: What is the efficacy of Glecaprevir/Pibrentasvir in clinical trials?
A10: Clinical trials demonstrate that Glecaprevir/Pibrentasvir achieves high sustained virologic response rates at 12 weeks post-treatment (SVR12), ranging from 83% to 100% across various patient populations and HCV genotypes. [, , , , , , , , , , , ] This combination therapy proves effective in treating patients with or without cirrhosis, HIV co-infection, renal impairment, and those who have received liver or kidney transplants. [, , , , , , , , , , ]
Q10: What are the known resistance mechanisms to Glecaprevir?
A11: Resistance to Glecaprevir is primarily associated with the emergence of amino acid substitutions in the NS3 protease, specifically at positions A156 and D/Q168. [, , ] The A156T substitution, while conferring resistance, exhibits low replication efficiency. [] Additionally, Glecaprevir maintains activity against many common NS3 substitutions associated with resistance to other HCV protease inhibitors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。